![molecular formula C19H21Cl2N3O3 B2606262 1-[(2,6-dichlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-6-oxopyridine-3-carboxamide CAS No. 339008-68-3](/img/structure/B2606262.png)
1-[(2,6-dichlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-6-oxopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[(2,6-dichlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-6-oxopyridine-3-carboxamide” is a chemical with the molecular formula C19H22Cl3N3O3 and a molecular weight of 446.75528 . It’s also known as LY3154207 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a morpholine ring and a dichlorophenyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 446.75528 and a molecular formula of C19H22Cl3N3O3 .Scientific Research Applications
Antitubercular Activity
Research on derivatives similar to the compound has shown promising antitubercular activities. For instance, modifications of isoniazid (INH) structure and related derivatives have been evaluated for their in vitro anti-TB activity against multiple strains of Mycobacteria. Some derivatives displayed significant activity comparable to or better than INH, suggesting potential pathways for designing new anti-TB compounds (Asif, 2014).
Wastewater Treatment
Compounds with structural similarities have been investigated for their utility in treating pesticide-contaminated wastewater. The combination of biological processes and activated carbon has shown efficacy in removing a range of toxic pollutants, demonstrating the potential of chemical compounds in environmental remediation efforts (Goodwin et al., 2018).
Organic Pollutant Degradation
Enzymatic degradation of organic pollutants, facilitated by redox mediators, is another application area. Certain compounds can enhance the efficiency of pollutant degradation, highlighting the role of chemical structures in developing effective environmental cleanup strategies (Husain & Husain, 2007).
Aquatic Environment Impact
The impact of organochlorine compounds, akin to the structural elements of the compound , on the aquatic environment has been extensively reviewed. These studies provide insights into the moderate toxic effects of chlorophenols on aquatic life, emphasizing the importance of understanding chemical impacts on ecosystems (Krijgsheld & Gen, 1986).
Drug Synthesis and Pharmacological Applications
The synthesis of drugs like clopidogrel, which contains chlorophenyl groups similar to the compound , demonstrates the relevance of such chemical structures in developing therapeutic agents with antithrombotic and antiplatelet activities (Saeed et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O3/c20-16-2-1-3-17(21)15(16)13-24-12-14(4-5-18(24)25)19(26)22-6-7-23-8-10-27-11-9-23/h1-5,12H,6-11,13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVMXSXELVJJOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

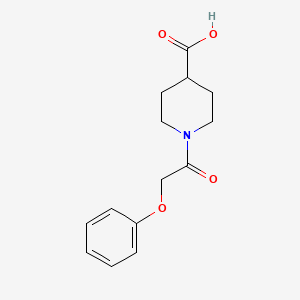
![methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate](/img/structure/B2606181.png)
![N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2606183.png)
![3-(1-(4-oxo-4-phenylbutanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2606187.png)
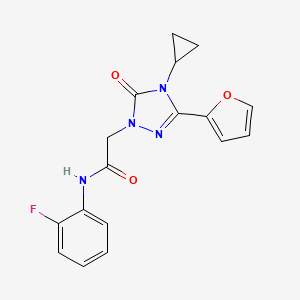


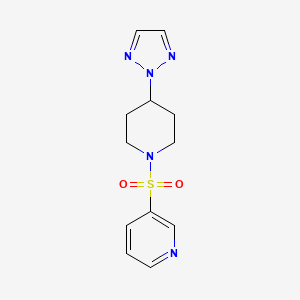
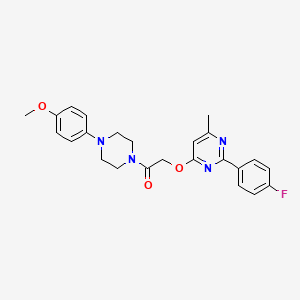
![2-Ethoxy-1-{9-methyl-6,9-diazaspiro[4.5]decan-6-yl}ethan-1-one](/img/structure/B2606195.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2606197.png)
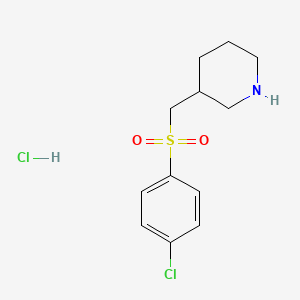
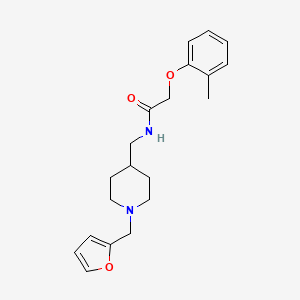
![2-[1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2606201.png)